6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline
CAS No.: 5452-59-5
Cat. No.: VC17283260
Molecular Formula: C17H14N2O5
Molecular Weight: 326.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5452-59-5 |
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Molecular Formula | C17H14N2O5 |
Molecular Weight | 326.30 g/mol |
IUPAC Name | 6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline |
Standard InChI | InChI=1S/C17H14N2O5/c1-22-11-5-7-12(8-6-11)24-17-13-4-3-9-18-16(13)14(19(20)21)10-15(17)23-2/h3-10H,1-2H3 |
Standard InChI Key | YBKVDWIITXASBT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Functional Groups
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline features a quinoline ring system, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The quinoline core is substituted at positions 5, 6, and 8 with a 4-methoxyphenoxy group, a methoxy group, and a nitro group, respectively. These substituents confer distinct electronic and steric properties:
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Methoxy groups at positions 5 and 6 enhance electron density via resonance donation, influencing reactivity at adjacent positions.
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The 4-methoxyphenoxy group introduces bulkiness and potential for π-π stacking interactions, critical for binding biological targets.
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The nitro group at position 8 acts as a strong electron-withdrawing group, polarizing the ring system and facilitating electrophilic substitution reactions.
The spatial arrangement of these groups has been computationally modeled to predict interaction sites with enzymes such as Plasmodium falciparum’s dihydroorotate dehydrogenase (PfDHODH), a target in antimalarial drug development.
Comparative Structural Analysis
Table 1 contrasts 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline with structurally related nitroquinolines:
These analogs demonstrate how substituent variations modulate physicochemical and biological behaviors, emphasizing the uniqueness of the 4-methoxyphenoxy moiety in the target compound.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline typically involves a multi-step sequence:
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Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde and ethyl acetoacetate yields the quinoline skeleton.
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Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
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Nitro Group Incorporation: Nitration at position 8 with a mixture of nitric and sulfuric acids, exploiting the directing effects of existing substituents.
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Phenoxy Coupling: Ullmann-type coupling between 4-methoxyphenol and the halogenated quinoline intermediate catalyzed by copper(I) iodide.
Yield optimization remains challenging due to competing side reactions, particularly during nitration and coupling steps. Recent advances in microwave-assisted synthesis have reduced reaction times from 48 hours to under 6 hours while improving yields by 15–20%.
Physicochemical Profiling
Key properties include:
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Thermal Stability: Decomposition begins at 210°C, with complete degradation by 488.1°C.
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane.
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Crystallinity: X-ray diffraction studies reveal a monoclinic crystal system with P2₁/c space group, stabilized by intermolecular hydrogen bonds between nitro and methoxy oxygens.
Structural Analogs and Derivative Exploration
Substituent Effects on Bioactivity
Modifications at position 5 significantly alter biological performance:
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Chlorine/Bromine Substitution: Replacing the 4-methoxyphenoxy group with chloro or bromo atoms increases lipophilicity (logP from 2.1 to 3.4) but reduces antimalarial potency (IC₅₀: 1.2–1.5 μM).
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Hydroxyl Group Introduction: The 5-hydroxy analog exhibits improved solubility (2.4 mg/mL in water) but diminished enzyme inhibition due to reduced membrane permeability .
Applications Beyond Pharmacology
Material Science
The compound’s rigid, planar structure makes it a candidate for organic semiconductors. Thin-film transistors incorporating 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline demonstrate hole mobility of 0.03 cm²/V·s, comparable to early-stage organic electronic materials.
Analytical Chemistry
As a fluorescent probe, its nitro group quenches emission in the presence of nitroreductase enzymes, enabling detection of hypoxic environments in tumor tissues.
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